molecular formula C15H16N2O2 B13024779 2-((3-Methylbenzyl)oxy)benzohydrazide

2-((3-Methylbenzyl)oxy)benzohydrazide

Cat. No.: B13024779
M. Wt: 256.30 g/mol
InChI Key: XOIDMPKYJOHIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-Methylbenzyl)oxy)benzohydrazide is a chemical compound with the molecular formula C15H16N2O2 and a molecular weight of 256.3 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . The compound is characterized by its benzohydrazide structure, which includes a benzene ring substituted with a hydrazide group and an ether linkage to a 3-methylbenzyl group.

Chemical Reactions Analysis

2-((3-Methylbenzyl)oxy)benzohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-((3-Methylbenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

2-((3-Methylbenzyl)oxy)benzohydrazide can be compared with other benzohydrazide derivatives, such as:

These compounds share similar chemical properties but may exhibit different biological activities and applications due to their structural differences .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2-[(3-methylphenyl)methoxy]benzohydrazide

InChI

InChI=1S/C15H16N2O2/c1-11-5-4-6-12(9-11)10-19-14-8-3-2-7-13(14)15(18)17-16/h2-9H,10,16H2,1H3,(H,17,18)

InChI Key

XOIDMPKYJOHIKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)NN

Origin of Product

United States

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